Cas no 1314324-03-2 ((1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans)

(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropylamine derivative with a trans-configuration, serving as a valuable intermediate in pharmaceutical and organic synthesis. The compound features a 3-bromophenyl substituent, enhancing its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, for further functionalization. Its stereochemical purity (1R,2S) makes it particularly useful in asymmetric synthesis and medicinal chemistry applications, where precise spatial orientation is critical. The hydrochloride salt form improves stability and handling. This compound is suited for research in drug discovery, particularly in the development of bioactive molecules targeting CNS disorders or enzyme inhibition. Its well-defined structure ensures reproducibility in synthetic routes.
(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans structure
1314324-03-2 structure
Product name:(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans
CAS No:1314324-03-2
MF:C9H11BrClN
MW:248.547340631485
CID:4587976
PubChem ID:56673910

(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans Chemical and Physical Properties

Names and Identifiers

    • 2-(3-bromophenyl)cyclopropanamine HCl
    • (1R,2S)-2-(3-bromophenyl)cyclopropanamine hydrochloride
    • (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans
    • trans-2-(3-Bromophenyl)cyclopropan-1-amine HCl
    • CHEMBL1795975
    • 1314324-03-2
    • Rac-(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride
    • rel-(1R,2S)-2-(3-bromophenyl)cyclopropan-1-aminehydrochloride
    • (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride
    • EN300-252573
    • Rac-(1R,2S)-2-(3-bromophenyl)cyclopropan-1-aminehydrochloride
    • AKOS026744363
    • trans-2-(3-Bromophenyl)cyclopropan-1-aminehydrochloride
    • SCHEMBL17766516
    • trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride
    • EN300-189080
    • (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine;hydrochloride
    • F74696
    • BS-48493
    • 1807920-14-4
    • F76779
    • Inchi: 1S/C9H10BrN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H
    • InChI Key: PDPFGIOAIWJVJE-UHFFFAOYSA-N
    • SMILES: C1(N)CC1C1=CC=CC(Br)=C1.[H]Cl

Computed Properties

  • Exact Mass: 246.97634g/mol
  • Monoisotopic Mass: 246.97634g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-189080-5.0g
(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans
1314324-03-2
5g
$2650.0 2023-05-24
Enamine
EN300-189080-2.5g
(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans
1314324-03-2
2.5g
$1791.0 2023-09-18
Ambeed
A1617525-1g
(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride
1314324-03-2 98%
1g
$970.0 2025-02-25
1PlusChem
1P009YVM-100mg
2-(3-bromophenyl)cyclopropanamine HCl
1314324-03-2 98%
100mg
$212.00 2025-02-25
Enamine
EN300-189080-1g
(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans
1314324-03-2
1g
$914.0 2023-09-18
1PlusChem
1P009YVM-1g
2-(3-bromophenyl)cyclopropanamine HCl
1314324-03-2 98%
1g
$909.00 2023-12-22
Enamine
EN300-189080-0.1g
(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans
1314324-03-2
0.1g
$804.0 2023-09-18
Enamine
EN300-189080-1.0g
(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans
1314324-03-2
1g
$914.0 2023-05-24
Enamine
EN300-189080-0.5g
(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans
1314324-03-2
0.5g
$877.0 2023-09-18
Ambeed
A1617525-100mg
(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride
1314324-03-2 98%
100mg
$212.0 2025-02-25

(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans Related Literature

Additional information on (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans

(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans

The compound (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride (CAS No. 1314324-03-2) is a chiral molecule with significant potential in the field of organic chemistry and pharmacology. Its structure consists of a cyclopropane ring substituted with a bromophenyl group at the 2-position and an amino group at the 1-position. The stereochemistry of the compound is defined as trans, which plays a crucial role in its physical and chemical properties.

Recent studies have highlighted the importance of stereochemistry in drug design, particularly in how it influences the compound's interaction with biological targets. The trans configuration of this compound has been shown to exhibit unique pharmacokinetic properties, making it a promising candidate for further research in medicinal chemistry. Researchers have explored its potential as a building block for more complex molecules, leveraging its rigid cyclopropane structure and the substituent effects of the bromophenyl group.

The synthesis of (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride involves a multi-step process that includes alkylation and cyclization reactions. The use of chiral catalysts has been pivotal in achieving high enantiomeric excess during the synthesis, ensuring the compound's stereochemical integrity. This approach has been documented in several recent publications, emphasizing the importance of asymmetric synthesis in producing enantioselective compounds for therapeutic applications.

In terms of biological activity, this compound has demonstrated moderate activity in preliminary assays targeting various enzyme systems. Its cyclopropane ring contributes to its rigidity, which can enhance binding affinity to specific receptors or enzyme active sites. The bromine substituent on the phenyl ring further modulates the electronic properties of the molecule, potentially influencing its reactivity and selectivity in biological systems.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of this compound with high accuracy. Molecular docking studies have revealed that the trans configuration allows for optimal interaction with key residues in target proteins, suggesting its potential as a lead compound for drug development.

The application of this compound extends beyond pharmacology into materials science. Its unique structure makes it a candidate for investigating novel materials with tailored mechanical or electronic properties. Researchers are exploring its use in constructing advanced materials through self-assembling processes or covalent functionalization.

In conclusion, (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride represents a valuable addition to the arsenal of chiral compounds available for research and development. Its stereochemistry-dependent properties and versatile structure position it as a key player in advancing both medicinal and materials science.

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(CAS:1314324-03-2)(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, trans
A943254
Purity:99%/99%/99%
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